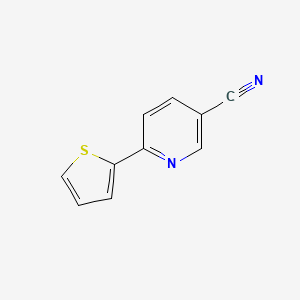

6-Thien-2-ylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

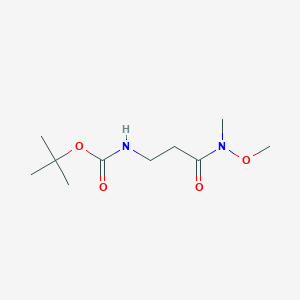

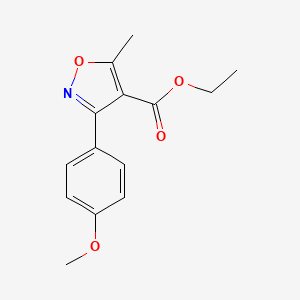

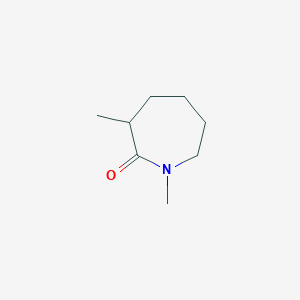

6-Thien-2-ylnicotinonitrile is a small molecule that belongs to the family of nitrogen-containing heterocycles. It has a molecular formula of C10H6N2S .

Molecular Structure Analysis

The molecular structure of 6-Thien-2-ylnicotinonitrile consists of 10 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The average mass of the molecule is 186.233 Da, and the monoisotopic mass is 186.025162 Da .Aplicaciones Científicas De Investigación

Fluorescence and Antitumor Applications

6-Thien-2-ylnicotinonitrile derivatives have been studied for their photophysical properties, including absorption and fluorescence, in solvents of different polarity. Certain derivatives demonstrate reasonable fluorescence quantum yields and exhibit solvatochromic behavior. These derivatives have potential antitumor applications and have been incorporated into lipid membranes for future drug delivery applications using liposomes as carriers. The properties of these compounds make them candidates for antitumor compounds, with encapsulation in nanoliposome formulations showing promise for drug delivery systems. The formulations exhibit small diameters, low polydispersity, and reasonable negative zeta-potential values, important factors for effective drug delivery carriers (Carvalho et al., 2013).

Catalysis in Organic Synthesis

The position of the sulfur atom in the thienyl group of 6-(thienyl)-2-(imino)pyridine ligands is known to affect the catalytic activity of corresponding metal complexes. For instance, cobalt(II) complexes with a thien-2-yl group have been shown to catalyze the oligomerization of ethylene to α-olefins. This indicates that 6-Thien-2-ylnicotinonitrile derivatives can influence catalytic activity and selectivity in organic synthesis, providing a pathway for the development of more efficient and selective catalysts (Bianchini et al., 2007).

Propiedades

IUPAC Name |

6-thiophen-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTKKGHGFNZOLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452983 |

Source

|

| Record name | 6-thien-2-ylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Thien-2-ylnicotinonitrile | |

CAS RN |

619334-36-0 |

Source

|

| Record name | 6-thien-2-ylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)